1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide
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Overview
Description
1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, and is further functionalized with fluorobenzyl and phenylacetyl groups, enhancing its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the P2X7 receptor . The P2X7 receptor plays a fundamental role in the initiation and sustenance of the inflammatory cascade .
Mode of Action
The compound interacts with its target, the P2X7 receptor, by binding to it . This binding can lead to changes in the receptor’s activity, potentially influencing the inflammatory response .
Biochemical Pathways
The compound’s interaction with the P2X7 receptor affects the inflammatory cascade . This cascade involves a series of biochemical reactions that lead to inflammation, a key part of the body’s immune response .
Pharmacokinetics
The compound has been synthesized and characterized, indicating that it has the potential to be studied further for these properties .
Result of Action
The compound’s action on the P2X7 receptor can influence the inflammatory response . This could potentially lead to changes in the molecular and cellular processes involved in inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules can affect the compound’s ability to bind to the P2X7 receptor . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, which can be achieved through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
The next step involves the introduction of the 4-fluorobenzyl group, which can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base. The phenylacetyl group is then introduced via an acylation reaction, typically using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)pyrrolidine-3-carbohydrazide: Similar structure but with a pyrrolidine core.
1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2,3,4-tetrahydropyridine-3-carbohydrazide: Similar structure but with a tetrahydropyridine core.
Uniqueness
1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups and the dihydropyridine core, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c22-17-10-8-16(9-11-17)14-25-12-4-7-18(21(25)28)20(27)24-23-19(26)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUYCZIILWDMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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